Cas no 155059-10-2 (2-[(4-fluorophenyl)sulfanyl]propanoic acid)
![2-[(4-fluorophenyl)sulfanyl]propanoic acid structure](https://ja.kuujia.com/scimg/cas/155059-10-2x500.png)
2-[(4-fluorophenyl)sulfanyl]propanoic acid 化学的及び物理的性質
名前と識別子
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- 2-[(4-fluorophenyl)sulfanyl]propanoic acid
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- インチ: 1S/C9H9FO2S/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)
- InChIKey: DCGVRKXPYLZLIS-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(SC1=CC=C(F)C=C1)C
2-[(4-fluorophenyl)sulfanyl]propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327561-1g |
2-[(4-fluorophenyl)sulfanyl]propanoic acid |
155059-10-2 | 95% | 1g |
¥5990 | 2023-04-15 | |
Enamine | EN300-655521-0.25g |
2-[(4-fluorophenyl)sulfanyl]propanoic acid |
155059-10-2 | 95.0% | 0.25g |
$92.0 | 2025-02-20 | |
Enamine | EN300-655521-5.0g |
2-[(4-fluorophenyl)sulfanyl]propanoic acid |
155059-10-2 | 95.0% | 5.0g |
$743.0 | 2025-02-20 | |
1PlusChem | 1P01BKPD-500mg |
2-[(4-fluorophenyl)sulfanyl]propanoic acid |
155059-10-2 | 95% | 500mg |
$230.00 | 2025-03-19 | |
1PlusChem | 1P01BKPD-1g |
2-[(4-fluorophenyl)sulfanyl]propanoic acid |
155059-10-2 | 95% | 1g |
$320.00 | 2025-03-19 | |
Aaron | AR01BKXP-500mg |
2-[(4-fluorophenyl)sulfanyl]propanoic acid |
155059-10-2 | 95% | 500mg |
$266.00 | 2025-02-09 | |
1PlusChem | 1P01BKPD-250mg |
2-[(4-fluorophenyl)sulfanyl]propanoic acid |
155059-10-2 | 95% | 250mg |
$138.00 | 2025-03-19 | |
A2B Chem LLC | AW18865-2.5g |
2-[(4-fluorophenyl)sulfanyl]propanoic acid |
155059-10-2 | 95% | 2.5g |
$565.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327561-5g |
2-[(4-fluorophenyl)sulfanyl]propanoic acid |
155059-10-2 | 95% | 5g |
¥18718 | 2023-04-15 | |
Enamine | EN300-655521-2.5g |
2-[(4-fluorophenyl)sulfanyl]propanoic acid |
155059-10-2 | 95.0% | 2.5g |
$503.0 | 2025-02-20 |
2-[(4-fluorophenyl)sulfanyl]propanoic acid 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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8. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
2-[(4-fluorophenyl)sulfanyl]propanoic acidに関する追加情報
Introduction to 2-[(4-fluorophenyl)sulfanyl]propanoic acid (CAS No. 155059-10-2)
2-[(4-fluorophenyl)sulfanyl]propanoic acid, identified by its Chemical Abstracts Service (CAS) number 155059-10-2, is a fluorinated sulfonated derivative of propanoic acid. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. The presence of a 4-fluorophenyl group and a sulfanyl moiety imparts distinct electronic and steric characteristics, making it a valuable scaffold for drug discovery and development.
The compound's molecular structure, featuring a carboxylic acid functional group at one end and a fluorinated aromatic ring linked via a sulfanyl bridge to a propyl chain, offers multiple sites for chemical modification. This versatility has positioned 2-[(4-fluorophenyl)sulfanyl]propanoic acid as a key intermediate in synthesizing novel therapeutic agents targeting various biological pathways. Recent advancements in medicinal chemistry have highlighted its role in developing small-molecule inhibitors for inflammatory and metabolic disorders.
In the realm of drug design, the 4-fluorophenyl substituent is particularly noteworthy. Fluoroalkyl groups are well-documented for their ability to enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity. The sulfur atom in the sulfanyl group further contributes to the compound's reactivity, enabling further derivatization into more complex molecules. These attributes have made 2-[(4-fluorophenyl)sulfanyl]propanoic acid a subject of extensive research in academic and industrial laboratories.
Recent studies have demonstrated the compound's potential in modulating enzyme activity relevant to neurological disorders. For instance, derivatives of this scaffold have been investigated for their interactions with serine/threonine kinases, which are implicated in pathways such as cell proliferation and apoptosis. The fluorine atom's electron-withdrawing effect can fine-tune the compound's pharmacokinetic profile, potentially leading to improved therapeutic efficacy.
The carboxylic acid moiety in 2-[(4-fluorophenyl)sulfanyl]propanoic acid provides an additional handle for conjugation with other bioactive molecules, facilitating the development of prodrugs or targeted delivery systems. This feature is particularly relevant in oncology research, where such modifications can enhance tumor-specific accumulation or reduce systemic toxicity. The compound's ability to serve as a precursor for multiple pharmacophores underscores its significance in synthetic chemistry.
From a synthetic perspective, the preparation of 2-[(4-fluorophenyl)sulfanyl]propanoic acid involves multi-step organic transformations, including sulfonylation reactions and fluorinated aromatic synthesis. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing the environmental footprint of its manufacture. Such improvements align with the growing emphasis on green chemistry principles in pharmaceutical synthesis.
The biological activity of 2-[(4-fluorophenyl)sulfanyl]propanoic acid has been explored across several disease models. Preclinical data suggest that certain derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or modulating cytokine production. Additionally, its structural motif has been leveraged in designing molecules with potential antiviral effects, particularly against RNA viruses where fluorinated analogs have shown enhanced resistance to degradation.
In conclusion, 2-[(4-fluorophenyl)sulfanyl]propanoic acid (CAS No. 155059-10-2) represents a promising pharmacological scaffold with diverse applications. Its unique structural features—combining a fluorinated aromatic ring with a sulfanyl linkage—offer opportunities for developing innovative therapeutics across multiple therapeutic areas. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to remain at the forefront of pharmaceutical innovation.
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